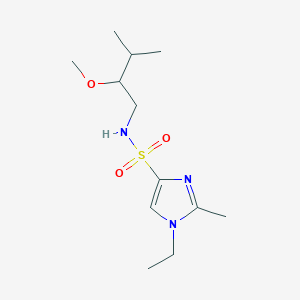
1-ethyl-N-(2-methoxy-3-methylbutyl)-2-methylimidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-(2-methoxy-3-methylbutyl)-2-methylimidazole-4-sulfonamide is a synthetic organic compound belonging to the class of imidazole derivatives This compound is characterized by its unique structure, which includes an imidazole ring substituted with ethyl, methoxy, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(2-methoxy-3-methylbutyl)-2-methylimidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: Starting with a precursor such as glyoxal and ammonia, the imidazole ring is formed through a cyclization reaction.
Alkylation: The imidazole ring is then alkylated using ethyl halides under basic conditions to introduce the ethyl group.
Sulfonation: The sulfonamide group is introduced by reacting the alkylated imidazole with sulfonyl chloride in the presence of a base.
Substitution: Finally, the methoxy and methylbutyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-N-(2-methoxy-3-methylbutyl)-2-methylimidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonamide groups to amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Imidazoles: From nucleophilic substitution reactions.
Scientific Research Applications
1-Ethyl-N-(2-methoxy-3-methylbutyl)-2-methylimidazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 1-ethyl-N-(2-methoxy-3-methylbutyl)-2-methylimidazole-4-sulfonamide exerts its effects involves:
Molecular Targets: The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may inhibit sulfonamide-sensitive enzymes in microbial organisms, leading to antimicrobial effects.
Pathways Involved: The binding of the compound to its target can disrupt normal biochemical pathways, resulting in therapeutic effects such as reduced inflammation or microbial growth inhibition.
Comparison with Similar Compounds
1-Ethyl-2-methylimidazole-4-sulfonamide: Lacks the methoxy and methylbutyl groups, resulting in different chemical properties and biological activities.
N-(2-Methoxy-3-methylbutyl)-2-methylimidazole-4-sulfonamide: Lacks the ethyl group, which may affect its binding affinity and specificity.
Uniqueness: 1-Ethyl-N-(2-methoxy-3-methylbutyl)-2-methylimidazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both ethyl and methoxy-methylbutyl groups enhances its potential as a versatile pharmacophore in drug design.
Properties
IUPAC Name |
1-ethyl-N-(2-methoxy-3-methylbutyl)-2-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3S/c1-6-15-8-12(14-10(15)4)19(16,17)13-7-11(18-5)9(2)3/h8-9,11,13H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCOPYFVRLPXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)NCC(C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3,5-Dimethyl-1,2-thiazol-4-yl)-(3-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7124114.png)
![1-(2,4-dimethylpyrimidin-5-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7124120.png)
![3,5-Dimethyl-1-[(4-propan-2-ylsulfonylphenyl)methyl]-1,2,4-triazole](/img/structure/B7124124.png)
![4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7124127.png)
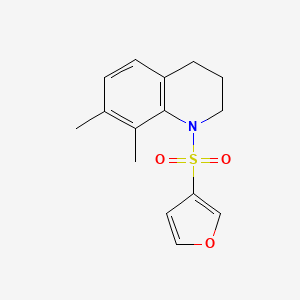
![(4-chloro-1H-pyrrol-2-yl)-[2-[(4-methylpyrazol-1-yl)methyl]morpholin-4-yl]methanone](/img/structure/B7124132.png)
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline](/img/structure/B7124136.png)
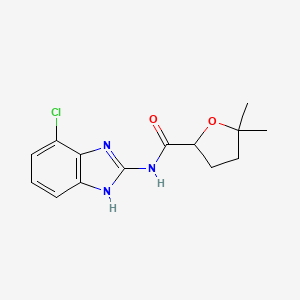
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(3-methylcyclohexyl)urea](/img/structure/B7124144.png)
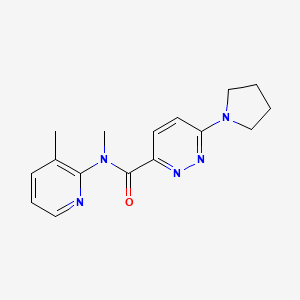
![5-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-4-propylthiophene-2-carboxamide](/img/structure/B7124160.png)
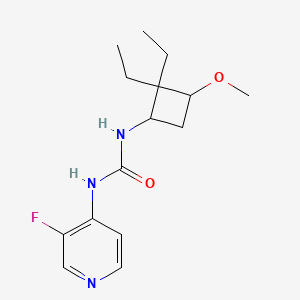
![2-[3-[(4-methoxyoxan-4-yl)methylamino]-5-methylpyrazol-1-yl]-N-methylacetamide](/img/structure/B7124178.png)
![2-Butan-2-yloxy-1-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]ethanone](/img/structure/B7124186.png)
